Cas no 64374-49-8 (Naphthalene, 1-[2-(4-methylphenyl)ethyl]-)
64374-49-8 structure
Product Name:Naphthalene, 1-[2-(4-methylphenyl)ethyl]-
CAS No:64374-49-8
MF:C19H18
MW:246.346225261688
CID:389818
PubChem ID:12389682
Update Time:2025-04-19
Naphthalene, 1-[2-(4-methylphenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene, 1-[2-(4-methylphenyl)ethyl]-
- 1-[2-(4-methylphenyl)ethyl]naphthalene
- DTXSID50495947
- 64374-49-8
-
- Inchi: 1S/C19H18/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3
- InChI Key: KFQNGZZSXMBURU-UHFFFAOYSA-N
- SMILES: C(CC1C=CC(C)=CC=1)C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 246.140850574g/mol
- Monoisotopic Mass: 246.140850574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 0Ų
Naphthalene, 1-[2-(4-methylphenyl)ethyl]- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
64374-49-8 (Naphthalene, 1-[2-(4-methylphenyl)ethyl]-) Related Products
- 15374-45-5(1,2-Bis(1-naphthyl)ethane)
- 10394-57-7(Phenanthrene, 9-butyl-)
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- 17088-22-1(Pyrene, 1-ethyl-)
- 3674-75-7(9-Ethylphenanthrene)
- 1127-76-0(1-Ethylnaphthalene)
- 127833-53-8(1-4-(2-Phenylethyl)benzylnaphthalene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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